5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core with a benzimidazole moiety linked to a pyridine ring. Key structural features include:
- 3,5-Dimethylphenylamino group: Attached via a 2-hydroxypropyl chain at position 5, this substituent introduces steric and electronic modulation.
- Methyl group at position 3: Enhances hydrophobicity and influences ring conformation.
- Carbonitrile at position 4: A polar functional group that may improve binding affinity or metabolic stability.
Properties
IUPAC Name |
5-[3-(3,5-dimethylanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-15-8-16(2)10-18(9-15)26-13-19(29)14-27-21-6-4-5-7-22(21)28-23(30)11-17(3)20(12-25)24(27)28/h4-11,19,26,29H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVRGEDLKAWVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(CN2C3=CC=CC=C3N4C2=C(C(=CC4=O)C)C#N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a novel derivative of benzimidazole known for its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core followed by functionalization to introduce the 3,5-dimethylphenyl and hydroxypropyl groups. The synthetic pathway often utilizes various reagents and conditions optimized for yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. In particular, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.
- Mechanism of Action : The anticancer activity is associated with the induction of oxidative stress in tumor cells, leading to increased levels of reactive oxygen species (ROS), which ultimately results in apoptosis. This was evidenced by increased superoxide dismutase activity and decreased catalase activity in treated cells .
Antioxidant Activity
The antioxidant properties of this compound were evaluated through various assays:
- DPPH Radical Scavenging : The compound exhibited a strong ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant.
- IC50 Values : The IC50 for radical scavenging activity was found to be around 64.098 µg/mL, positioning it as a potent antioxidant agent when compared to other benzimidazole derivatives .
Antifungal Activity
In addition to its anticancer and antioxidant properties, the compound has displayed antifungal activity:
- Inhibition of Dermatophytes : It showed significant growth inhibition against common dermatophytes with percentages nearing 100% in some cases. This suggests potential therapeutic applications in treating fungal infections .
Case Studies
Several case studies have documented the efficacy of similar benzimidazole derivatives:
-
Study on MCF-7 Cells :
- Objective: Evaluate cytotoxic effects.
- Findings: Significant reduction in cell viability at concentrations above 10 µM with associated apoptosis markers observed.
-
Antioxidant Evaluation :
- Objective: Assess free radical scavenging ability.
- Findings: Compounds exhibited varying degrees of inhibition with structure-activity relationships indicating that specific substituents enhance activity.
Data Table: Biological Activities Comparison
| Activity Type | Compound | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | 5-{3...} | ~10 | Induction of ROS |
| Antioxidant | 5-{3...} | 64.098 | Free radical scavenging |
| Antifungal | 5-{3...} | N/A | Growth inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
The 3,5-dimethylphenyl group in the target compound provides symmetrical steric hindrance, which may improve binding specificity compared to monosubstituted analogs like the 4-methylphenyl derivative ().
Spectral Data and Electronic Environment :
- NMR studies of structurally related compounds (e.g., pyrido-benzimidazole derivatives) reveal that substituents alter chemical shifts in regions corresponding to aromatic protons and adjacent functional groups . For example, electron-donating methyl groups (as in the target compound) induce upfield shifts, while bulky alkyl chains (e.g., butyl in ) may cause downfield shifts due to conformational strain.
Synthetic Considerations :
- The synthesis of such compounds typically involves condensation reactions (e.g., between amines and carbonyl intermediates) under acidic or basic conditions, as seen in heterocyclic analogs (). The 2-hydroxypropyl linker in all three compounds suggests a common synthetic pathway involving epoxide or glycidyl intermediates.
Potential Bioactivity: While explicit bioactivity data for these compounds are unavailable in the evidence, structural analogs with pyrido-benzimidazole cores are often explored for kinase inhibition or antimicrobial activity . The carbonitrile group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to non-polar derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
